Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate

Lipophilicity ADME Drug Design

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is a disubstituted pyrimidine derivative with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol. It serves as a key intermediate or scaffold in medicinal chemistry and agrochemical research, belonging to a class of compounds known for diverse biological activities, including fungicidal and plant growth-regulating properties.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 2098079-35-5
Cat. No. B1491544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate
CAS2098079-35-5
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=C1)C2CC2)C
InChIInChI=1S/C11H14N2O2/c1-3-15-11(14)10-6-9(8-4-5-8)12-7(2)13-10/h6,8H,3-5H2,1-2H3
InChIKeyZKGKVLVHVVFMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate (CAS 2098079-35-5) as a Defined Pyrimidine Scaffold


Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is a disubstituted pyrimidine derivative with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol [1]. It serves as a key intermediate or scaffold in medicinal chemistry and agrochemical research, belonging to a class of compounds known for diverse biological activities, including fungicidal and plant growth-regulating properties [2]. Its structural definition, featuring a cyclopropyl group at the 6-position and an ethyl ester at the 4-position, distinguishes it from other in-class compounds, making simple generic substitution non-viable for structure-activity relationship (SAR) studies or patent-specific synthesis.

Procurement Rationale: Why Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate Cannot Be Casually Substituted


Direct replacement of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate with a close analog is scientifically invalid due to quantifiable differences in lipophilicity, conformational flexibility, and steric bulk that critically impact pharmacokinetic properties and target binding [1]. Even minor variations, such as changing the ester from ethyl to methyl or shifting the cyclopropyl attachment by a single methylene unit, result in measurable shifts in computed LogP and rotatable bond count, which are key determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile [2]. The quantitative evidence below demonstrates why procurement must be specific to this compound to ensure reproducible SAR data and valid experimental outcomes.

Quantitative Differentiation Guide for Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate


Lipophilicity Differentiation: Ethyl Ester Exhibits Intermediate LogP vs. Methyl and Cyclopropylmethyl Analogs

The lipophilicity of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate, measured by its computed XLogP3-AA value, is precisely 1.7, which is intermediate between its closest analogs [1]. This value is 0.3 units higher than the methyl ester analog (XLogP3-AA = 1.4) and 0.9 units lower than the cyclopropylmethyl analog (XLogP3-AA = 2.6) [2]. This precise LogP value is crucial for balancing membrane permeability and aqueous solubility, making the compound a preferred scaffold for optimizing bioavailability in a lead series.

Lipophilicity ADME Drug Design

Conformational Flexibility: Ethyl Ester Provides an Additional Rotatable Bond Compared to Methyl Ester

Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate possesses 4 rotatable bonds, one more than its methyl ester analog, which has only 3 rotatable bonds [1]. This additional degree of freedom arises from the ethyl ester group and can influence the molecule's conformational landscape, potentially leading to different binding modes with biological targets or altered crystal packing in solid-state formulations [2].

Conformational Analysis Medicinal Chemistry Structure-Activity Relationship

Molecular Weight and Heavy Atom Count Differentiation for Physicochemical Property Profiling

The target compound has a molecular weight of 206.24 g/mol and contains 15 heavy atoms. This places it in a distinct property space compared to its closest analogs: the methyl ester is lighter (192.21 g/mol, 14 heavy atoms) and the cyclopropylmethyl analog is heavier (220.27 g/mol, 16 heavy atoms) [1]. These differences in molecular size directly impact properties like molar refractivity and polar surface area-to-size ratio, which are critical for optimizing a compound's drug-likeness profile.

Physicochemical Properties Lead Optimization Chemical Libraries

Class-Level Functional Inference: Cyclopropyl Pyrimidine Esters as Privileged Scaffolds in Agrochemicals

The core structure of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate is generically claimed in European Patent EP0272813A2, which covers pyrimidine derivatives with optionally substituted cyclopropyl groups for use as plant growth regulators and fungicides [1]. While specific bioactivity data (e.g., EC50) for this exact compound is not publicly disclosed, the patent establishes a direct functional link between the cyclopropyl-pyrimidine-4-carboxylate scaffold and agrochemical utility, providing a strong class-level inference for its value in agricultural research [2].

Agrochemicals Fungicide Plant Growth Regulator Patent Chemistry

Defined Application Scenarios for Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate Driven by Differential Evidence


Medicinal Chemistry: Lead Optimization Requiring Controlled Lipophilicity

In a drug discovery program where the lead series spans a critical LogP range of 1.4 to 2.6, the target compound's precise XLogP3-AA value of 1.7 [1] makes it the optimal choice for exploring the central region of this lipophilicity window. Its intermediate LogP provides a balance between the more polar methyl ester (LogP 1.4) and the more lipophilic cyclopropylmethyl analog (LogP 2.6), enabling fine-tuning of ADME properties without drastic structural changes.

SAR Studies: Isolating the Effect of Ester Conformational Flexibility

To specifically study the impact of ester group rotational freedom on target binding, this compound, with its 4 rotatable bonds, can be directly compared to its methyl ester congener, which has only 3 [1]. This forms the basis of a controlled SAR experiment where the only variable is the ester alkyl group, allowing researchers to attribute any differences in inhibitory activity or binding kinetics directly to conformational entropy effects.

Agrochemical Research: Development of Novel Fungicidal Pyrimidines

For agricultural research programs focused on developing new fungicides or plant growth regulators, this compound serves as a key intermediate or scaffold. Its structure is directly covered by the generic claims in patent EP0272813A2 [2], which specifically highlights the utility of cyclopropyl-substituted pyrimidine-4-carboxylates. This provides a strong intellectual property and functional precedent for its inclusion in agrochemical screening libraries.

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